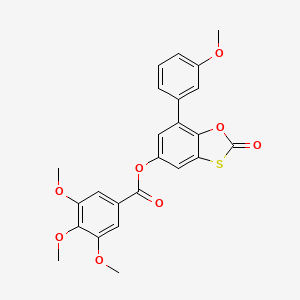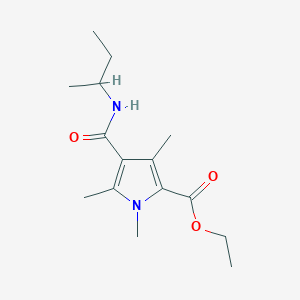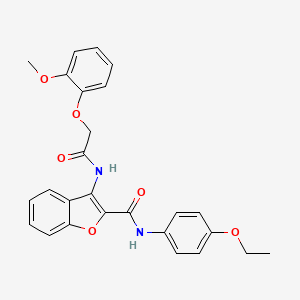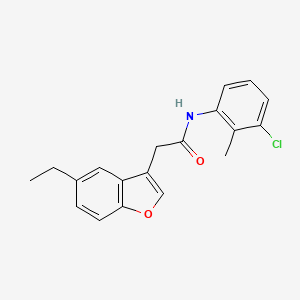
2-(4-methoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring. This particular compound features a methoxyphenyl group and a methylpropyl group attached to the benzodiazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with the benzodiazole core.
Attachment of the Methylpropyl Group: The methylpropyl group can be attached through alkylation reactions using appropriate alkyl halides and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyphenyl and methylpropyl groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzodiazole: Lacks the methoxy and methylpropyl groups, resulting in different chemical properties.
2-(4-Hydroxyphenyl)-1H-benzodiazole: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and biological activity.
2-(4-Methylphenyl)-1H-benzodiazole: Features a methyl group instead of a methoxy group, leading to variations in its chemical behavior.
Uniqueness
2-(4-METHOXYPHENYL)-1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both methoxyphenyl and methylpropyl groups, which confer distinct electronic and steric effects
Properties
Molecular Formula |
C18H20N2O |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C18H20N2O/c1-13(2)12-20-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-3)11-9-14/h4-11,13H,12H2,1-3H3 |
InChI Key |
WNVMQBZSHDELGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11420263.png)
![7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11420270.png)
![6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11420281.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11420282.png)



![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B11420318.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11420320.png)

![ethyl 4-[benzyl(ethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11420328.png)


